molecular formula C22H17N3O4 B3898111 (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide CAS No. 5909-47-7

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B3898111
CAS No.: 5909-47-7
M. Wt: 387.4 g/mol
InChI Key: RJEWRQDFWPKCSR-FOWTUZBSSA-N
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Description

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a nitrophenyl group

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14-5-3-4-6-20(14)24-22(26)16(13-23)12-18-8-10-21(29-18)19-9-7-17(25(27)28)11-15(19)2/h3-12H,1-2H3,(H,24,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEWRQDFWPKCSR-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416684
Record name STK179426
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5909-47-7
Record name STK179426
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the cyano group and the prop-2-enamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The optimization of reaction conditions, such as the use of high-purity reagents and controlled reaction environments, is essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Natural sweeteners with a glycoside structure.

    Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.

Uniqueness

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 2
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(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide

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